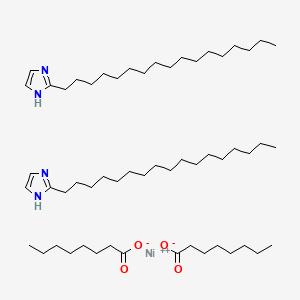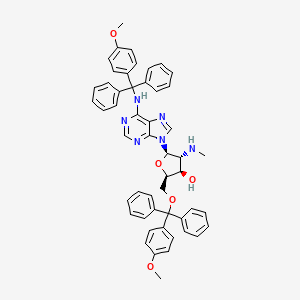![molecular formula C9H12N2O6 B12805851 1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid, which is responsible for protein synthesis and gene expression . Uridine consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil . This unique structure allows uridine to participate in the formation of ribonucleic acid, where it pairs with adenine through hydrogen bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common method involves the decarboxylation of orotidylate, catalyzed by orotidylate decarboxylase . Another method involves the combination of orotate with 5-phosphoribosyl-1-pyrophosphate to form orotidylate, which is then decarboxylated to produce uridine .
Industrial Production Methods: In industrial settings, uridine is often produced through fermentation processes involving microorganisms such as Streptomyces citricolor . The culture supernatants from these microorganisms are then processed to isolate and purify uridine .
Análisis De Reacciones Químicas
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uracil and ribose.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.
Major Products:
Oxidation: Uracil and ribose.
Reduction: Dihydrouridine.
Substitution: Various uridine derivatives with antimicrobial and anticancer properties.
Aplicaciones Científicas De Investigación
Uridine has a wide range of scientific research applications, including:
Mecanismo De Acción
Uridine is one of the five standard nucleosides that make up nucleic acids. The other nucleosides are adenosine, thymidine, cytidine, and guanosine . While all these nucleosides play crucial roles in nucleic acid formation, uridine is unique in its involvement in ribonucleic acid and its specific functions in neurotransmitter regulation and neuroprotection .
Comparación Con Compuestos Similares
Adenosine: Involved in energy transfer and signal transduction.
Thymidine: Found in deoxyribonucleic acid and involved in DNA replication.
Cytidine: Plays a role in the formation of ribonucleic acid and deoxyribonucleic acid.
Guanosine: Involved in signal transduction and protein synthesis.
Uridine’s unique structure and functions make it an essential component for maintaining overall well-being and cognitive function.
Propiedades
Fórmula molecular |
C9H12N2O6 |
|---|---|
Peso molecular |
244.20 g/mol |
Nombre IUPAC |
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4?,6-,7-,8?/m1/s1 |
Clave InChI |
DRTQHJPVMGBUCF-DHRBYNEYSA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H](C(O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)







